2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17626226
InChI: InChI=1S/C9H9FN2O5/c10-5-1-4(2-6(11)9(14)15)3-7(8(5)13)12(16)17/h1,3,6,13H,2,11H2,(H,14,15)
SMILES:
Molecular Formula: C9H9FN2O5
Molecular Weight: 244.18 g/mol

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid

CAS No.:

Cat. No.: VC17626226

Molecular Formula: C9H9FN2O5

Molecular Weight: 244.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid -

Specification

Molecular Formula C9H9FN2O5
Molecular Weight 244.18 g/mol
IUPAC Name 2-amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid
Standard InChI InChI=1S/C9H9FN2O5/c10-5-1-4(2-6(11)9(14)15)3-7(8(5)13)12(16)17/h1,3,6,13H,2,11H2,(H,14,15)
Standard InChI Key PCFVXMNPUJDSTR-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])O)F)CC(C(=O)O)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s phenyl ring substituents create a unique electronic environment. The fluoro group exerts an electron-withdrawing inductive effect, while the nitro group enhances resonance stabilization and polarity. The hydroxyl group introduces hydrogen-bonding potential, influencing solubility and intermolecular interactions. The α-carbon connects the amino and carboxylic acid groups, typical of proteinogenic amino acids, but the aromatic substitutions differentiate its reactivity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H9FN2O5\text{C}_9\text{H}_9\text{FN}_2\text{O}_5
Molecular Weight244.18 g/mol
SMILESC1=C(C=C(C(=C1N+[O-])O)F)CC(C(=O)O)N
InChIKeyPCFVXMNPUJDSTR-UHFFFAOYSA-N

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals:

  • 1H^1\text{H} NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, while the amino and carboxylic acid protons appear at δ 2.3–3.1 ppm.

  • 19F^{19}\text{F} NMR: The fluorine atom produces a singlet near δ -67 ppm .

  • IR Spectroscopy: Stretching vibrations for -NO2_2 (1520 cm1^{-1}), -COOH (1710 cm1^{-1}), and -NH2_2 (3300 cm1^{-1}) confirm functional groups.

Synthesis and Production

Multi-Step Organic Synthesis

The hydrochloride salt form is synthesized via a four-step process :

  • Nitration: Introduction of the nitro group to 3-fluoro-4-hydroxyphenylpropanoic acid using nitric acid.

  • Protection: Amino group protection with tert-butoxycarbonyl (Boc) to prevent side reactions.

  • Hydrolysis: Acidic cleavage of the Boc group.

  • Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride.

Table 2: Synthesis Optimization Parameters

StepReagent/ConditionsYield (%)Purity (HPLC)
1HNO3_3/H2 _2SO4_4, 0°C7892
2Boc2 _2O, DMAP, CH2 _2Cl2 _28595
3HCl (4M in dioxane)9098
4HCl/Et2 _2O8899

Analytical Validation

High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >98% purity. X-ray crystallography of the hydrochloride salt confirms the zwitterionic structure, with the nitro group coplanar to the aromatic ring .

Chemical Reactivity and Modifications

Electrophilic Substitution

The hydroxyl group undergoes O-methylation with methyl iodide (KI, DMF), forming a methoxy derivative (C10H11FN2O5\text{C}_{10}\text{H}_{11}\text{FN}_2\text{O}_5). The nitro group is reducible to an amine using Pd/C and H2 _2, enabling access to diamino intermediates for peptide coupling .

Peptide Bond Formation

The amino group participates in carbodiimide-mediated couplings. For example, reaction with Fmoc-OSu yields NN-Fmoc-protected derivatives for solid-phase peptide synthesis .

Table 3: Reaction Yields for Common Modifications

ReactionReagentsProduct Yield (%)
O-MethylationCH3 _3I, K2 _2CO3 _375
Nitro ReductionH2 _2, Pd/C (10%)82
Fmoc ProtectionFmoc-OSu, Na2 _2CO3 _390

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition at 210°C, with the nitro group contributing to oxidative instability .

Photodegradation

UV-Vis exposure (λ = 254 nm) degrades 40% of the compound in 6 hours, generating 3-fluoro-4-hydroxybenzoic acid as a primary byproduct.

Comparative Analysis with Structural Analogues

5-Fluorodopa vs. Target Compound

While 5-fluorodopa ( ) lacks the nitro group, its dopamine-like activity contrasts with the target compound’s enzyme inhibition profile. The nitro substitution reduces catecholamine receptor affinity but enhances enzymatic binding .

Nitro vs. Hydroxyl Variants

Replacing the nitro group with hydroxyl (as in 2-amino-3-(3-fluoro-4,5-dihydroxyphenyl)propanoic acid) decreases antibacterial potency (MIC = 128 μg/mL), underscoring the nitro group’s role in bioactivity .

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